![molecular formula C19H15N3O2S B2807639 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide CAS No. 328118-31-6](/img/structure/B2807639.png)

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazole derivatives have been found to exhibit diverse biological activities .

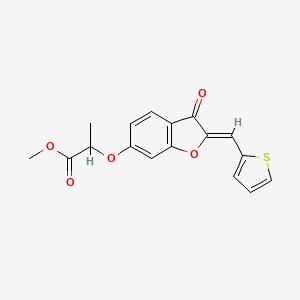

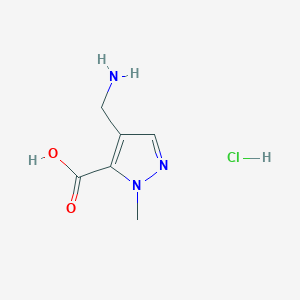

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a cyanophenyl group, an ethoxy group, and a benzamide group. The exact structure would need to be determined using spectroscopic methods such as NMR and IR .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The thiazole ring, the nitrile group in the cyanophenyl group, the ether group in the ethoxy group, and the amide group in the benzamide group could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .Scientific Research Applications

Chemical Synthesis and Properties

The compound belongs to a class of molecules that are often investigated for their unique chemical properties and synthesis methodologies. Research in this area focuses on developing new synthetic routes, understanding reaction mechanisms, and exploring the physicochemical characteristics of similar compounds. Studies like the synthesis and biological importance of 2-(thio)ureabenzothiazoles discuss synthetic methodologies and the significance of compounds with similar structural features in medicinal chemistry, highlighting their potential as therapeutic agents and their diverse pharmacological activities (Rosales-Hernández et al., 2022).

Biological Activities and Applications

Compounds with structures similar to N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide often exhibit a wide range of biological activities. They are explored for potential applications in treating diseases, acting as enzyme inhibitors, or serving as ligands in biochemical studies. For instance, 1,3-thiazolidin-4-ones and their derivatives have shown significant pharmacological importance, indicating the potential for compounds within this chemical class to be used in developing new drugs and therapeutic agents (Santos et al., 2018).

Environmental and Analytical Applications

Research on the environmental fate, detection, and analysis of related compounds includes the development of analytical methods for detecting these compounds in environmental samples, understanding their degradation pathways, and assessing their environmental impact. Analytical methods such as LC-MS/MS are commonly used to study the stability, degradation, and by-products of similar compounds, contributing to environmental safety and pharmaceutical research (Barchańska et al., 2019).

Advanced Materials and Nanotechnology

Compounds with similar structures are investigated for their potential applications in materials science, including the development of new materials with specific optical, electronic, or mechanical properties. The synthesis and transformation of phosphorylated derivatives of 1,3-azoles, for example, delve into the chemical and biological properties of these compounds, highlighting their relevance in creating novel materials and devices (Abdurakhmanova et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining acid-base balance in the body, and its inhibition can lead to various physiological effects.

Mode of Action

Compounds with a similar thiazole core have shown anticancer efficacy against certain carcinoma cell lines . This suggests that N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide might interact with its targets in a way that inhibits their function, leading to anticancer effects.

Biochemical Pathways

Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that this compound might affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Based on the potential anticancer efficacy of similar compounds , it can be hypothesized that this compound might induce cell death in cancer cells or inhibit their proliferation.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-2-24-16-9-7-15(8-10-16)18(23)22-19-21-17(12-25-19)14-5-3-13(11-20)4-6-14/h3-10,12H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAABHXGTQGMAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2807559.png)

![2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline](/img/structure/B2807565.png)

![Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine](/img/structure/B2807569.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2807573.png)

![N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2807574.png)

![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2807577.png)